Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(methylsulfonyl)amino]propanoate
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Overview
Description
Methyl 2-({6,6-dimethylbicyclo[311]hept-2-en-2-yl}methyl)-3,3,3-trifluoro-2-methanesulfonamidopropanoate is a complex organic compound characterized by its unique bicyclic structure and the presence of trifluoromethyl and methanesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}methyl)-3,3,3-trifluoro-2-methanesulfonamidopropanoate typically involves multiple steps. One common approach starts with the preparation of the bicyclic intermediate, 6,6-dimethylbicyclo[3.1.1]hept-2-en-2-ylmethanol. This intermediate is then reacted with various reagents to introduce the trifluoromethyl and methanesulfonamide groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}methyl)-3,3,3-trifluoro-2-methanesulfonamidopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the functional groups attached to it.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the trifluoromethyl and methanesulfonamide sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl 2-({6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}methyl)-3,3,3-trifluoro-2-methanesulfonamidopropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl 2-({6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}methyl)-3,3,3-trifluoro-2-methanesulfonamidopropanoate involves its interaction with specific molecular targets. The trifluoromethyl and methanesulfonamide groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The bicyclic structure provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
Methyl 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate: Shares a similar bicyclic structure but lacks the trifluoromethyl and methanesulfonamide groups.
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl ethyl carbonate: Another related compound with a different ester group.
Uniqueness
Methyl 2-({6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}methyl)-3,3,3-trifluoro-2-methanesulfonamidopropanoate is unique due to the presence of the trifluoromethyl and methanesulfonamide groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C15H22F3NO4S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-3,3,3-trifluoro-2-(methanesulfonamido)propanoate |
InChI |
InChI=1S/C15H22F3NO4S/c1-13(2)10-6-5-9(11(13)7-10)8-14(12(20)23-3,15(16,17)18)19-24(4,21)22/h5,10-11,19H,6-8H2,1-4H3 |
InChI Key |
MLJVFKXWSFYGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1C2)CC(C(=O)OC)(C(F)(F)F)NS(=O)(=O)C)C |
Origin of Product |
United States |
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